molecular formula C10H9FO2 B1589097 6-Fluorochroman-8-carbaldehyde CAS No. 82060-91-1

6-Fluorochroman-8-carbaldehyde

Cat. No.: B1589097
CAS No.: 82060-91-1
M. Wt: 180.17 g/mol
InChI Key: RSVLOWLCSDVHKN-UHFFFAOYSA-N
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Description

6-Fluorochroman-8-carbaldehyde is an organic compound with the molecular formula C₁₀H₉FO₂. It is a derivative of chroman, featuring a fluorine atom at the 6th position and an aldehyde group at the 8th position. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-chromene-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVLOWLCSDVHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)F)C=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459388
Record name 6-fluorochroman-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82060-91-1
Record name 6-fluorochroman-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Fluorochroman-8-carbaldehyde can be synthesized through various synthetic routes. One common method involves the fluorination of chroman derivatives followed by formylation. The reaction typically requires a fluorinating agent such as Selectfluor and a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination and formylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Fluorochroman-8-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Fluorochroman-8-carboxylic acid.

    Reduction: 6-Fluorochroman-8-methanol.

    Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

6-Fluorochroman-8-carbaldehyde has several significant applications:

Chemistry

  • Intermediate in Organic Synthesis : It serves as a crucial intermediate in synthesizing complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in synthetic chemistry.

Biology

  • Biochemical Probes : The compound is utilized as a probe in biochemical studies to investigate enzyme activities and metabolic pathways. Its reactivity allows it to interact with biological molecules, providing insights into cellular mechanisms.

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promising results against breast cancer cells (MCF-7) with significant growth inhibition.

Industry

  • Specialty Chemicals Production : The compound is employed in producing specialty chemicals with specific properties, highlighting its industrial relevance.

The biological activity of this compound is noteworthy:

Anticancer Activity

Recent studies have demonstrated its potential as an anticancer agent. For instance, derivatives tested against MCF-7 breast cancer cells showed a half-maximal inhibitory concentration (GI50) of 34.7 µM, indicating significant activity.

Table 1: Anticancer Activity of Chroman Derivatives

CompoundCell LineGI50 (µM)Notes
6iMCF-734.7Promising anticancer activity
6bMCF-7Not specifiedAdvanced antiepileptic activity
6cMCF-7Not specifiedAdvanced antiepileptic activity

Antidiabetic and Other Activities

In silico studies have identified derivatives of this compound as potential inhibitors of aldehyde oxidase and insulin, crucial for diabetes management. Furthermore, they exhibit anti-inflammatory properties by inhibiting COX proteins.

Table 2: Biological Activities of 6-Fluorochroman Derivatives

Activity TypeMechanism/TargetReferences
Aldehyde oxidase inhibitionPotential antidiabetic effect
Insulin inhibitionDiabetes management
COX inhibitionAnti-inflammatory effects

Case Studies

One notable case study explored the dual activity of chroman derivatives against breast cancer and epilepsy. The synthesized compounds were tested against MCF-7 cells and exhibited significant growth inhibition while showing no neurotoxicity in rotarod tests, highlighting their potential as dual-action therapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Studies indicate that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly affect the compound's properties. Modifications at the C-3 position have been shown to enhance inhibitory effects on targeted proteins involved in diabetes and cancer pathways.

Mechanism of Action

The mechanism of action of 6-Fluorochroman-8-carbaldehyde involves its interaction with biological molecules through its aldehyde and fluorine functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic regions of biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluorochroman-2-carboxylic acid
  • 6-Fluorochroman-4-amine hydrochloride
  • Methyl 6-fluorochroman-2-carboxylate

Uniqueness

6-Fluorochroman-8-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the chroman ring. This combination imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

6-Fluorochroman-8-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound involves several steps, often starting from chroman derivatives. One notable method includes the use of diisobutylaluminum hydride (DIBAH) to reduce corresponding esters at low temperatures, yielding the aldehyde form. The compound is known for its instability and propensity for racemization when prepared in optically active forms .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, a series of chroman derivatives were evaluated for their effects on human breast cancer cell lines (MCF-7). One derivative showed a half-maximal inhibitory concentration (GI50) of 34.7 µM, indicating significant anticancer activity .

Table 1: Anticancer Activity of Chroman Derivatives

CompoundCell LineGI50 (µM)Notes
6iMCF-734.7Promising anticancer activity
6bMCF-7Not specifiedAdvanced antiepileptic activity
6cMCF-7Not specifiedAdvanced antiepileptic activity

Antidiabetic and Other Activities

In silico studies have identified this compound derivatives as potential inhibitors of aldehyde oxidase and insulin, which are crucial in managing diabetes . The compounds also demonstrate anti-inflammatory properties by inhibiting COX proteins, suggesting their role in treating inflammatory diseases.

Table 2: Biological Activities of 6-Fluorochroman Derivatives

Activity TypeMechanism/TargetReferences
Aldehyde oxidase inhibitionPotential antidiabetic effect
Insulin inhibitionDiabetes management
COX inhibitionAnti-inflammatory effects

Case Studies

A notable case study explored the dual activity of chroman derivatives against breast cancer and epilepsy. The synthesized compounds were tested against MCF-7 cells and exhibited significant growth inhibition while showing no neurotoxicity in rotarod tests. This highlights their potential as dual-action therapeutic agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Studies indicate that electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly affect the compound's biological properties. For example, modifications at the C-3 position have been shown to enhance the inhibitory effects on targeted proteins involved in diabetes and cancer pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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